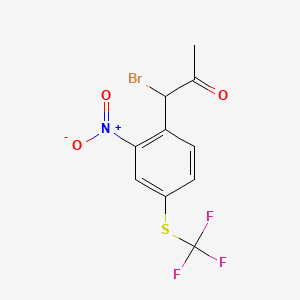
4,6-Divinylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Divinylpyrimidin-2-amine is a chemical compound with the molecular formula C8H9N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two vinyl groups at the 4 and 6 positions of the pyrimidine ring and an amino group at the 2 position. It has a predicted boiling point of 359.4±50.0 °C and a density of 1.131±0.06 g/cm³ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Divinylpyrimidin-2-amine typically involves the reaction of 2-amino-4,6-dichloropyrimidine with potassium vinyltrifluoroborate in the presence of a palladium catalyst (Pd(dppf)Cl2) and potassium carbonate in a tetrahydrofuran (THF)/water mixture. The reaction is carried out at 70°C for 18 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Divinylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The vinyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: The vinyl groups can undergo cycloaddition reactions with suitable dienophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in the synthesis of the compound.
Potassium Vinyltrifluoroborate: A reagent used in the vinylation process.
Tetrahydrofuran (THF): A solvent used in the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cycloaddition reactions can lead to the formation of various cyclic compounds.
Applications De Recherche Scientifique
4,6-Divinylpyrimidin-2-amine and its derivatives have shown potential in various scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including anticancer properties.
Medicine: Potential use in the development of new therapeutic agents.
Industry: Used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,6-Divinylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit Aurora kinase A, a protein involved in cell division. This inhibition leads to the arrest of the cell cycle at the G2/M phase and induces caspase-mediated apoptotic cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Another derivative of pyrimidine with anticancer properties.
2-Amino-4,6-dimethylpyrimidine: A related compound with different substituents at the 4 and 6 positions.
Uniqueness
4,6-Divinylpyrimidin-2-amine is unique due to the presence of vinyl groups, which provide additional reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new therapeutic agents.
Propriétés
Formule moléculaire |
C8H9N3 |
|---|---|
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
4,6-bis(ethenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H9N3/c1-3-6-5-7(4-2)11-8(9)10-6/h3-5H,1-2H2,(H2,9,10,11) |
Clé InChI |
QKFYRCVGBNQXGJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=NC(=N1)N)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14044506.png)





![(E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid](/img/structure/B14044523.png)




